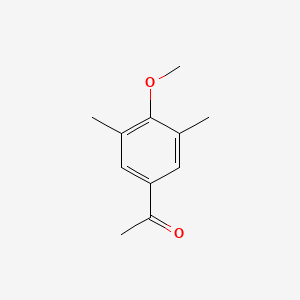

3',5'-Dimethyl-4'-methoxyacetophenone

Description

The exact mass of the compound 3',5'-Dimethyl-4'-methoxyacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3',5'-Dimethyl-4'-methoxyacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',5'-Dimethyl-4'-methoxyacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxy-3,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-5-10(9(3)12)6-8(2)11(7)13-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNRJDZKCCJUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374398 | |

| Record name | 3',5'-Dimethyl-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60609-65-6 | |

| Record name | 3',5'-Dimethyl-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60609-65-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3',5'-Dimethyl-4'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',5'-Dimethyl-4'-methoxyacetophenone, a substituted aromatic ketone with significant potential as a versatile building block in organic synthesis and medicinal chemistry. This document delineates its chemical and physical properties, provides detailed protocols for its synthesis and characterization, and explores its current and potential applications in drug discovery and materials science. Emphasis is placed on the practical application of this compound, supported by established experimental data and methodologies, to empower researchers in their scientific endeavors.

Introduction

Substituted acetophenones are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] Their inherent chemical reactivity, stemming from the presence of a carbonyl group and a modifiable aromatic ring, allows for diverse synthetic transformations. 3',5'-Dimethyl-4'-methoxyacetophenone, in particular, presents a unique substitution pattern that offers both steric and electronic advantages in the design of novel chemical entities. The methoxy group acts as an electron-donating group, activating the aromatic ring for electrophilic substitution, while the flanking methyl groups provide steric hindrance that can direct reactions to specific positions and enhance the stability of the resulting compounds. This guide aims to be an essential resource for professionals requiring a deep technical understanding of this valuable chemical intermediate.

Chemical and Physical Properties

CAS Number: 60609-65-6

IUPAC Name: 1-(4-methoxy-3,5-dimethylphenyl)ethanone

Synonyms: 4-Acetyl-2,6-dimethylanisole

Physical and Chemical Data

The physical and chemical properties of 3',5'-Dimethyl-4'-methoxyacetophenone are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [3] |

| Molecular Weight | 178.23 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Melting Point | 47-48 °C | |

| Boiling Point | 109 °C at 0.1 mmHg | |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | [4] |

Spectroscopic Data

¹H NMR (predicted):

-

Aromatic protons (2H): A singlet is expected in the aromatic region (δ 7.0-8.0 ppm).

-

Methoxy protons (3H): A sharp singlet is anticipated around δ 3.8-4.0 ppm.

-

Acetyl protons (3H): A singlet corresponding to the methyl ketone will likely appear at δ 2.4-2.6 ppm.

-

Aromatic methyl protons (6H): A singlet for the two equivalent methyl groups on the aromatic ring is expected around δ 2.2-2.4 ppm.

¹³C NMR (predicted):

-

Carbonyl carbon: The ketone carbonyl carbon should appear significantly downfield, in the range of δ 195-200 ppm.

-

Aromatic carbons: Signals for the aromatic carbons are expected between δ 110-160 ppm. The carbon bearing the methoxy group will be the most deshielded.

-

Methoxy carbon: The carbon of the methoxy group should resonate around δ 55-60 ppm.

-

Acetyl methyl carbon: The methyl carbon of the acetyl group is anticipated in the range of δ 25-30 ppm.

-

Aromatic methyl carbons: The carbons of the two aromatic methyl groups are expected to appear at approximately δ 15-20 ppm.

Infrared (IR) Spectroscopy (predicted):

-

C=O stretch: A strong absorption band characteristic of the ketone carbonyl group is expected around 1670-1690 cm⁻¹.

-

C-O stretch (aromatic ether): A distinct band for the aryl-alkyl ether linkage should be present in the region of 1200-1275 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region will indicate the presence of the aromatic ring.

Mass Spectrometry (predicted):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 178.

-

Major Fragmentation: A prominent peak is expected at m/z = 163, corresponding to the loss of a methyl group ([M-15]⁺) from the acetyl moiety, forming a stable acylium ion.

Synthesis of 3',5'-Dimethyl-4'-methoxyacetophenone

The most common and efficient method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an activated aromatic ring with an acylating agent, typically in the presence of a Lewis acid catalyst.

Reaction Scheme

The synthesis of 3',5'-Dimethyl-4'-methoxyacetophenone is achieved through the Friedel-Crafts acylation of 2,6-dimethylanisole with an acetylating agent such as acetyl chloride or acetic anhydride. Aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst for this transformation.

Caption: Synthesis of 3',5'-Dimethyl-4'-methoxyacetophenone via Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of activated aromatic compounds.[5]

Materials:

-

2,6-Dimethylanisole

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Stir the mixture to form a suspension.

-

Acylium Ion Formation: Cool the suspension in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the addition funnel. The formation of the acylium ion electrophile will occur.

-

Addition of Substrate: To the cold reaction mixture, add a solution of 2,6-dimethylanisole (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel. Maintain the temperature at 0-5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude 3',5'-Dimethyl-4'-methoxyacetophenone can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

Applications in Research and Development

Substituted acetophenones, including 3',5'-Dimethyl-4'-methoxyacetophenone, are valuable precursors in the synthesis of a variety of important organic molecules.

Medicinal Chemistry

The acetophenone scaffold is present in numerous pharmacologically active compounds. The unique substitution pattern of 3',5'-Dimethyl-4'-methoxyacetophenone makes it an attractive starting material for the synthesis of novel drug candidates.

-

Flavonoid Synthesis: This compound is an ideal precursor for the synthesis of flavonoids, a class of natural products known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] The synthesis typically begins with a Claisen-Schmidt condensation to form a chalcone, which can then be cyclized to the flavonoid core.

Caption: General synthetic pathway to flavonoids from 3',5'-Dimethyl-4'-methoxyacetophenone.

-

Heterocyclic Chemistry: The acetyl group can be readily transformed into other functional groups, enabling the construction of various heterocyclic ring systems that are prevalent in pharmaceuticals.

Agrochemicals

The structural motifs found in 3',5'-Dimethyl-4'-methoxyacetophenone are also relevant in the design of new herbicides and pesticides. Its derivatives can be screened for biological activity against various agricultural pests and weeds.[1]

Materials Science

Aromatic ketones can be utilized as photoinitiators in polymerization processes and as building blocks for the synthesis of specialty polymers and liquid crystals. The specific substitution pattern of this molecule can influence the properties of the resulting materials.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 3',5'-Dimethyl-4'-methoxyacetophenone and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Inhalation: Avoid inhaling dust, fumes, or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Reactivity: The synthesis involves corrosive and water-sensitive reagents like aluminum chloride and acetyl chloride. Handle with extreme care and under anhydrous conditions. The quenching step is exothermic and should be performed cautiously.

Conclusion

3',5'-Dimethyl-4'-methoxyacetophenone is a valuable and versatile chemical intermediate with significant potential in various fields of chemical research and development. Its unique structural features make it an attractive starting material for the synthesis of complex organic molecules, particularly in the realm of medicinal and agrochemical discovery. This technical guide provides a solid foundation of its properties, a reliable synthetic protocol, and an overview of its potential applications, thereby serving as a practical resource for researchers aiming to leverage this compound in their work.

References

-

NIST. Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. NIST Chemistry WebBook. [Link]

-

Semantic Scholar. FRIEDEL-CRAFTS ACYLATION. [Link]

-

Vinati Organics. Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. [Link]

-

University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3',5'-Dimethyl-4'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 4, 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3',5'-Dimethyl-4'-methoxyacetophenone. In the absence of direct experimental spectra in publicly available databases, this guide presents a detailed, predicted interpretation based on established principles of NMR spectroscopy and comparative analysis with structurally similar analogs. This document serves as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, offering insights into the structural elucidation of substituted acetophenones. The methodologies for NMR data acquisition and the causal relationships between molecular structure and spectral features are discussed in detail, upholding the principles of scientific integrity and expertise.

Introduction: The Significance of 3',5'-Dimethyl-4'-methoxyacetophenone and NMR Spectroscopy

3',5'-Dimethyl-4'-methoxyacetophenone, with the IUPAC name 1-(4-methoxy-3,5-dimethylphenyl)ethanone, is a substituted aromatic ketone. The acetophenone scaffold is a common structural motif in medicinal chemistry and materials science, making the detailed characterization of its derivatives crucial for understanding structure-activity relationships and for quality control in synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of 3',5'-Dimethyl-4'-methoxyacetophenone, providing a foundational understanding for its identification and characterization.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3',5'-Dimethyl-4'-methoxyacetophenone is anticipated to exhibit four distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shifts are predicted based on the electronic environment of the protons, influenced by shielding and deshielding effects from adjacent functional groups.

Table 1: Predicted ¹H NMR Spectral Data for 3',5'-Dimethyl-4'-methoxyacetophenone (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.65 | Singlet | 2H | H-2', H-6' (Aromatic) | The two aromatic protons are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a singlet in the downfield region, deshielded by the aromatic ring current and the electron-withdrawing acetyl group. |

| ~3.70 | Singlet | 3H | -OCH₃ (Methoxy) | The methoxy protons are in a shielded environment and are expected to appear as a sharp singlet. |

| ~2.50 | Singlet | 3H | -C(O)CH₃ (Acetyl) | The acetyl protons are deshielded by the adjacent carbonyl group and will appear as a singlet. |

| ~2.30 | Singlet | 6H | Ar-CH₃ (Aromatic Methyl) | The six protons of the two equivalent aromatic methyl groups will give rise to a single, integrated signal. |

Causality Behind Predicted Chemical Shifts:

The predicted chemical shifts are derived from the foundational principles of NMR spectroscopy and comparison with known data for similar compounds. For instance, the aromatic protons in 4-methoxyacetophenone appear as doublets due to coupling, but in our target molecule, the substitution at the 3' and 5' positions removes adjacent protons, resulting in a predicted singlet. The chemical shifts of the acetyl and methoxy protons are consistent with values observed for a wide range of substituted acetophenones and anisoles.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of 3',5'-Dimethyl-4'-methoxyacetophenone, fewer than the total number of carbon atoms will be observed in the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for 3',5'-Dimethyl-4'-methoxyacetophenone (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~198 | C=O (Carbonyl) | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~160 | C-4' (Aromatic) | The aromatic carbon attached to the electron-donating methoxy group is shielded and appears upfield relative to the other substituted aromatic carbons. |

| ~132 | C-1' (Aromatic) | The ipso-carbon attached to the acetyl group. |

| ~130 | C-3', C-5' (Aromatic) | The two equivalent aromatic carbons bearing the methyl groups. |

| ~128 | C-2', C-6' (Aromatic) | The two equivalent aromatic carbons bearing the protons. |

| ~60 | -OCH₃ (Methoxy) | The carbon of the methoxy group. |

| ~26 | -C(O)CH₃ (Acetyl) | The carbon of the acetyl methyl group. |

| ~16 | Ar-CH₃ (Aromatic Methyl) | The carbons of the two equivalent aromatic methyl groups. |

Expertise in Spectral Interpretation:

The prediction of the ¹³C NMR spectrum relies on the additive effects of substituents on aromatic chemical shifts. The electron-donating methoxy and methyl groups will cause an upfield shift (shielding) of the carbons they are attached to and those ortho and para to them, while the electron-withdrawing acetyl group will cause a downfield shift (deshielding). The symmetry of the molecule simplifies the spectrum, with the pairs of carbons at the 2' and 6', and 3' and 5' positions being chemically equivalent.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 3',5'-Dimethyl-4'-methoxyacetophenone, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 256-1024 scans).

-

Process the data similarly to the ¹H spectrum.

-

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of 3',5'-Dimethyl-4'-methoxyacetophenone with the predicted NMR assignments.

Caption: Molecular structure and predicted NMR assignments for 3',5'-Dimethyl-4'-methoxyacetophenone.

Conclusion and Future Perspectives

This technical guide has provided a detailed, predicted analysis of the ¹H and ¹³C NMR spectra of 3',5'-Dimethyl-4'-methoxyacetophenone. By leveraging fundamental principles and comparative data from analogous structures, a comprehensive interpretation of the expected spectral features has been presented. This work underscores the power of NMR spectroscopy in structural elucidation and provides a valuable reference for scientists working with this and related compounds. The experimental acquisition of the actual spectra would serve to validate these predictions and further contribute to the spectroscopic database for substituted acetophenones.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 3',5'-Dimethyl-4'-methoxyacetophenone

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 3',5'-Dimethyl-4'-methoxyacetophenone, a substituted aromatic ketone, serves as a valuable case study for the application of modern analytical techniques. Its structural features—a benzene ring with methyl and methoxy substituents, and a ketone functional group—provide a rich tapestry of spectroscopic signals. This guide offers a comprehensive exploration of the analysis of this compound using two cornerstone techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and interpret the resulting data to build a complete structural picture. This document is intended for researchers, scientists, and professionals in drug development who seek to deepen their understanding of these powerful analytical tools.

The Subject Molecule: 3',5'-Dimethyl-4'-methoxyacetophenone

3',5'-Dimethyl-4'-methoxyacetophenone possesses the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . Its structure, characterized by a ketone carbonyl group conjugated with a substituted aromatic ring, dictates its chemical and spectroscopic behavior. Understanding the interplay of these functional groups is key to interpreting its IR and MS data.

Chemical Structure:

Part 1: Unveiling Functional Groups with Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are absorbed, creating a unique spectral fingerprint that reveals the functional groups present.[1]

The Causality Behind IR Absorption in Aromatic Ketones

For 3',5'-Dimethyl-4'-methoxyacetophenone, several key vibrational modes are anticipated:

-

C=O Carbonyl Stretch: The carbonyl group (C=O) is a strong absorber of IR radiation, typically appearing in the 1600-1800 cm⁻¹ region.[1] In aromatic ketones like acetophenone, conjugation of the carbonyl group with the benzene ring lowers the stretching frequency to around 1685-1666 cm⁻¹.[2] This is due to the delocalization of π-electrons, which slightly weakens the C=O double bond.

-

Aromatic C=C Stretches: The benzene ring exhibits characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H bonds typically show stretching vibrations just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹.

-

C-O Ether Stretch: The C-O bond of the methoxy group will produce a characteristic stretching absorption, typically in the 1000-1300 cm⁻¹ range.[1]

-

C-C-C Stretch: Aromatic ketones also exhibit a C-C-C stretching vibration, which for acetophenone is found around 1266 cm⁻¹.[1]

Experimental Protocol: Acquiring the IR Spectrum

A reliable IR spectrum can be obtained using the following self-validating protocol with an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Instrumentation:

-

FTIR Spectrometer equipped with a Diamond or Germanium ATR crystal.

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Application: Place a small amount of the solid 3',5'-Dimethyl-4'-methoxyacetophenone sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Predicted IR Spectral Data for 3',5'-Dimethyl-4'-methoxyacetophenone

The following table summarizes the expected key absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3050 | Medium |

| Aliphatic C-H Stretch | ~2950, 2850 | Medium |

| Conjugated C=O Stretch | ~1680 | Strong |

| Aromatic C=C Stretches | ~1600, 1500, 1450 | Medium-Strong |

| Asymmetric C-O Stretch (Aryl Ether) | ~1260 | Strong |

| Symmetric C-O Stretch (Aryl Ether) | ~1030 | Medium |

IR Analysis Workflow

The logical flow of an IR spectroscopic analysis is depicted below.

Caption: Workflow for IR analysis of 3',5'-Dimethyl-4'-methoxyacetophenone.

Part 2: Determining Molecular Weight and Fragmentation with Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.[3]

The Logic of Fragmentation in Substituted Acetophenones

In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The fragmentation of 3',5'-Dimethyl-4'-methoxyacetophenone is expected to follow predictable pathways based on the stability of the resulting ions.

-

Molecular Ion (M⁺): The initial ionization event will produce the molecular ion, which will have an m/z corresponding to the molecular weight of the compound (178).

-

Alpha-Cleavage: A common fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[4][5] For 3',5'-Dimethyl-4'-methoxyacetophenone, this can occur in two ways:

-

Loss of a methyl radical (•CH₃) to form a stable acylium ion.

-

Loss of the substituted phenyl group to form an acetyl cation (CH₃CO⁺).

-

-

Loss of Neutral Molecules: The molecular ion or fragment ions can also lose small, stable neutral molecules like carbon monoxide (CO).[4]

Experimental Protocol: Acquiring the Mass Spectrum

The following protocol outlines the steps for obtaining a mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system, a common setup for analyzing volatile and semi-volatile compounds.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Dissolve a small amount of 3',5'-Dimethyl-4'-methoxyacetophenone in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method Development:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

-

Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the analyte from any impurities.

-

-

MS Method Development:

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

-

-

Data Acquisition: Initiate the GC-MS run. The GC will separate the components of the sample, and the MS will acquire a mass spectrum for each component as it elutes from the column.

-

Data Analysis: Identify the chromatographic peak corresponding to 3',5'-Dimethyl-4'-methoxyacetophenone and analyze its mass spectrum.

Predicted Mass Spectrum Fragmentation of 3',5'-Dimethyl-4'-methoxyacetophenone

| m/z | Proposed Fragment | Comments |

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 163 | [M - CH₃]⁺ | Loss of a methyl radical via alpha-cleavage, forming a stable acylium ion. This is often the base peak. |

| 135 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 163 fragment. |

| 43 | [CH₃CO]⁺ | Formation of the acetyl cation via cleavage of the bond between the carbonyl carbon and the aromatic ring. |

Mass Spectrometry Fragmentation Pathway

The fragmentation of 3',5'-Dimethyl-4'-methoxyacetophenone can be visualized as follows.

Caption: Predicted fragmentation pathway of 3',5'-Dimethyl-4'-methoxyacetophenone in EI-MS.

Part 3: A Unified Structural Analysis

By combining the data from both IR and MS, we can confidently elucidate the structure of 3',5'-Dimethyl-4'-methoxyacetophenone.

-

IR spectroscopy confirms the presence of the key functional groups: a conjugated ketone (C=O stretch at ~1680 cm⁻¹), an aromatic ring (C=C stretches at ~1600-1450 cm⁻¹), and an aryl ether (C-O stretch at ~1260 cm⁻¹).

-

Mass spectrometry provides the molecular weight (m/z 178) and a fragmentation pattern consistent with the proposed structure. The prominent fragment at m/z 163 (M-15) is strong evidence for the presence of a methyl ketone that readily undergoes alpha-cleavage.

Conclusion

The synergistic application of Infrared Spectroscopy and Mass Spectrometry provides a robust and reliable means of identifying and structurally characterizing organic molecules like 3',5'-Dimethyl-4'-methoxyacetophenone. This guide has outlined the theoretical principles, provided actionable experimental protocols, and demonstrated the logical process of data interpretation. For researchers in drug discovery and development, a thorough understanding of these techniques is not merely advantageous but essential for advancing their scientific endeavors. The self-validating nature of the described protocols ensures a high degree of confidence in the generated data, upholding the principles of scientific integrity.

References

- Illinois State University Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14-21. Available at: [Link]

-

StudyRaid. (n.d.). Understand mass Spectrometry Fragmentation of Acetophenone. Available at: [Link]

-

Lozovoy, V. V., Zhu, X., Gunaratne, T. C., Harris, D. A., Shane, J. C., & Dantus, M. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A, 115(29), 8267–8277. Available at: [Link]

-

Pintos, M., & Turecek, F. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. International Journal of Analytical Mass Spectrometry and Chromatography, 3(1), 1-10. Available at: [Link]

-

The Organic Chemistry Tutor. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example [Video]. YouTube. Available at: [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. NC State University Libraries. Available at: [Link]

-

Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Available at: [Link]

Sources

Physical and chemical properties of 1-(4-methoxy-3,5-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Acetophenone Derivative

1-(4-methoxy-3,5-dimethylphenyl)ethanone, a substituted acetophenone, represents a molecule of significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a methoxy group and two methyl groups on the phenyl ring, imparts distinct electronic and steric properties that make it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside insights into its synthesis and potential applications, particularly in the context of drug discovery and development. The strategic placement of its functional groups offers multiple avenues for chemical modification, rendering it a versatile scaffold for creating novel compounds with potential therapeutic activities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of 1-(4-methoxy-3,5-dimethylphenyl)ethanone is paramount for its effective utilization in research and development. This section details its key physical, chemical, and spectroscopic characteristics.

Core Compound Identifiers

| Property | Value | Source |

| IUPAC Name | 1-(4-methoxy-3,5-dimethylphenyl)ethanone | N/A |

| CAS Number | 60609-65-6 | N/A |

| Molecular Formula | C₁₁H₁₄O₂ | N/A |

| Molecular Weight | 178.23 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[1] | N/A |

Spectroscopic Data Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: A singlet in the aromatic region (typically δ 6.5-7.5 ppm) is anticipated for the two equivalent protons on the phenyl ring.

-

Methoxy Protons: A sharp singlet around δ 3.7-3.9 ppm, integrating to three protons, is characteristic of the -OCH₃ group.

-

Methyl Protons (Aromatic): A singlet integrating to six protons, likely in the region of δ 2.2-2.4 ppm, would correspond to the two equivalent methyl groups attached to the phenyl ring.

-

Acetyl Protons: A singlet integrating to three protons, typically found around δ 2.5 ppm, represents the methyl group of the ethanone moiety.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically δ > 190 ppm, is characteristic of the ketone carbonyl carbon.

-

Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm) will be present, corresponding to the substituted phenyl ring. The carbon attached to the methoxy group will be the most downfield among the ring carbons.

-

Methoxy Carbon: A signal around δ 55-60 ppm is expected for the carbon of the methoxy group.

-

Methyl Carbons (Aromatic): A signal in the aliphatic region, likely around δ 15-20 ppm, will correspond to the two equivalent aromatic methyl carbons.

-

Acetyl Carbon: A signal around δ 25-30 ppm is anticipated for the methyl carbon of the ethanone group.

IR (Infrared) Spectroscopy:

The IR spectrum is instrumental in identifying the key functional groups present.

-

C=O Stretch: A strong absorption band in the region of 1670-1690 cm⁻¹ is indicative of the conjugated ketone carbonyl group.

-

C-O Stretch: An absorption band around 1250-1200 cm⁻¹ is expected for the aryl-alkyl ether.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the regions of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively, will be observed.

-

Aromatic C=C Bending: Absorptions in the fingerprint region (below 1600 cm⁻¹) will be characteristic of the substituted benzene ring.

MS (Mass Spectrometry):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 178.

-

Key Fragmentation Patterns: A prominent fragment would be the loss of the acetyl group (CH₃CO), resulting in a peak at m/z = 135. Another significant fragmentation would be the loss of a methyl group, leading to a peak at m/z = 163.

Synthesis and Reaction Chemistry

The synthesis of 1-(4-methoxy-3,5-dimethylphenyl)ethanone can be efficiently achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction provides a direct route to introduce the acetyl group onto the activated aromatic ring.

Proposed Synthesis Workflow: Friedel-Crafts Acylation

The logical workflow for the synthesis is depicted in the following diagram:

Caption: A generalized workflow for the synthesis of 1-(4-methoxy-3,5-dimethylphenyl)ethanone via Friedel-Crafts acylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established Friedel-Crafts acylation methods.

Materials:

-

3,5-Dimethylanisole

-

Acetyl chloride or Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃)

-

Dichloromethane (DCM) or another suitable anhydrous solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Cool the suspension in an ice bath. Slowly add acetyl chloride (or acetic anhydride) dropwise to the stirred suspension.

-

Addition of Substrate: After the addition of the acylating agent is complete, add a solution of 3,5-dimethylanisole in anhydrous dichloromethane dropwise from the dropping funnel, maintaining the low temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield pure 1-(4-methoxy-3,5-dimethylphenyl)ethanone.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can deactivate the Lewis acid catalyst. Therefore, the use of anhydrous solvents and reagents, along with an inert atmosphere, is critical for the success of the reaction.

-

Lewis Acid Catalyst: The Lewis acid (e.g., AlCl₃) is essential to generate the highly electrophilic acylium ion from the acetyl chloride or acetic anhydride, which then undergoes electrophilic aromatic substitution.

-

Low-Temperature Addition: The initial addition of reagents at low temperatures helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

-

Acidic Work-up: The acidic work-up is necessary to decompose the aluminum chloride complex formed with the ketone product, thereby liberating the desired product.

-

Washing Steps: The series of washes are performed to remove unreacted starting materials, the catalyst, and any acidic or basic impurities.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-(4-methoxy-3,5-dimethylphenyl)ethanone is not widely available, information from structurally similar compounds suggests that it should be handled with care.

GHS Hazard Information (Anticipated)

Based on related acetophenones, the following GHS pictograms and hazard statements may be applicable:

-

Pictograms:

-

GHS07: Exclamation mark (for skin/eye irritation, acute toxicity)

-

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Development

Substituted acetophenones are a well-established class of intermediates in the pharmaceutical industry. Their utility stems from the reactivity of the ketone and the potential for further functionalization of the aromatic ring. While specific applications of 1-(4-methoxy-3,5-dimethylphenyl)ethanone in drug development are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules.

Potential as a Scaffold in Medicinal Chemistry

The structure of 1-(4-methoxy-3,5-dimethylphenyl)ethanone offers several strategic points for modification, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening.

Caption: Potential pathways for the derivatization of 1-(4-methoxy-3,5-dimethylphenyl)ethanone in medicinal chemistry.

The ketone functionality can be readily transformed into a variety of other functional groups, such as alcohols, oximes, and hydrazones, which are common pharmacophores. The aromatic ring, already activated by the methoxy group, can undergo further electrophilic substitution reactions to introduce additional diversity. The presence of the methoxy and dimethyl groups can also influence the pharmacokinetic properties of the resulting derivatives, such as their lipophilicity and metabolic stability.

Conclusion

1-(4-methoxy-3,5-dimethylphenyl)ethanone is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. While a comprehensive experimental dataset for this specific compound is not yet fully established in the public domain, its structural similarity to other well-characterized acetophenones allows for a reliable prediction of its properties and reactivity. The straightforward synthesis via Friedel-Crafts acylation, coupled with the multiple avenues for further chemical modification, positions this compound as a versatile tool for the development of novel molecules with potential therapeutic applications. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery.

References

-

PubChem. (n.d.). 1-(4-Methoxy-3-methylphenyl)ethan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxy-3-methylphenyl)ethan-1-one - GHS Classification. Retrieved from [Link]

Sources

Starting materials for the synthesis of 3',5'-Dimethyl-4'-methoxyacetophenone

An In-Depth Technical Guide to the Synthesis of 3',5'-Dimethyl-4'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Dimethyl-4'-methoxyacetophenone is an aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its substituted acetophenone structure makes it a versatile building block in organic synthesis. This guide provides a detailed exploration of the primary synthetic pathways for this compound, focusing on the underlying chemical principles, experimental protocols, and comparative analysis of the methodologies.

Primary Synthetic Strategies

The synthesis of 3',5'-Dimethyl-4'-methoxyacetophenone can be efficiently achieved through two principal routes:

-

Friedel-Crafts Acylation of 2,6-Dimethylanisole: A direct electrophilic aromatic substitution approach.

-

Synthesis via Fries Rearrangement from 2,6-Dimethylphenol: A multi-step process involving esterification, rearrangement, and subsequent methylation.

This guide will delve into the specifics of each route, providing both theoretical and practical insights for their successful implementation.

Route 1: Friedel-Crafts Acylation of 2,6-Dimethylanisole

The Friedel-Crafts acylation is a classic and highly effective method for the formation of aryl ketones.[1] In this approach, the aromatic ring of 2,6-dimethylanisole is acylated using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Causality Behind Experimental Choices

The methoxy group (-OCH₃) and the two methyl groups (-CH₃) on the 2,6-dimethylanisole ring are ortho, para-directing activators. The para position to the strongly activating methoxy group is the most sterically accessible and electronically favorable site for electrophilic attack. The two methyl groups at the ortho positions further enhance the electron density of the ring, facilitating the reaction, while also sterically hindering acylation at those positions, leading to high regioselectivity for the desired product.

Aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst as it effectively generates the highly electrophilic acylium ion from the acylating agent.[1][2]

Experimental Workflow Diagram

Caption: Workflow for the Friedel-Crafts acylation of 2,6-dimethylanisole.

Detailed Experimental Protocol

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent such as dichloromethane or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Cool the suspension to 0-5 °C in an ice bath. Add 2,6-dimethylanisole (1 equivalent) to the flask.[3][4] Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Route 2: Synthesis via Fries Rearrangement from 2,6-Dimethylphenol

The Fries rearrangement is an effective method for synthesizing hydroxyaryl ketones from phenolic esters.[5][6] This route involves three main steps:

-

Esterification of 2,6-dimethylphenol to form 2,6-dimethylphenyl acetate.

-

Fries rearrangement of the acetate ester to yield 3,5-dimethyl-4-hydroxyacetophenone.

-

Methylation of the hydroxyl group to obtain the final product, 3',5'-Dimethyl-4'-methoxyacetophenone.

Causality Behind Experimental Choices

The Fries rearrangement is catalyzed by Lewis acids and involves the migration of an acyl group from the phenolic oxygen to the aromatic ring.[5][6] The regioselectivity (ortho vs. para substitution) is influenced by reaction conditions such as temperature and solvent.[6] For the synthesis of 3,5-dimethyl-4-hydroxyacetophenone, para-acylation is desired. Lower reaction temperatures generally favor the para product, which is often the thermodynamically more stable isomer.[6] The subsequent methylation of the phenolic hydroxyl group is a standard Williamson ether synthesis, typically carried out with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. A direct synthesis of 3,5-dimethyl-4-hydroxyacetophenone from 2,6-dimethylphenol using acetic anhydride and hydrogen fluoride has also been reported.[7]

Experimental Workflow Diagram

Caption: Multi-step synthesis of 3',5'-dimethyl-4'-methoxyacetophenone via Fries rearrangement.

Detailed Experimental Protocols

Step 1: Esterification of 2,6-Dimethylphenol

-

Procedure: Dissolve 2,6-dimethylphenol (1 equivalent) in a suitable solvent like pyridine or dichloromethane. Add a base such as pyridine or triethylamine (1.2 equivalents). Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 equivalents) dropwise.[8]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,6-dimethylphenyl acetate.[8]

Step 2: Fries Rearrangement of 2,6-Dimethylphenyl Acetate

-

Procedure: In a flame-dried reaction vessel, place anhydrous aluminum chloride (2.5 equivalents) and an inert solvent like nitrobenzene.[8] Cool the suspension to 0-5 °C.

-

Reaction: Slowly add the crude 2,6-dimethylphenyl acetate (1 equivalent) to the stirred suspension. After addition, slowly raise the temperature to 60-80 °C and maintain for 4-8 hours, monitoring by TLC.[8]

-

Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.[8] Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.[8]

-

Purification: Remove the solvent under reduced pressure and purify the crude 3,5-dimethyl-4-hydroxyacetophenone by recrystallization or column chromatography.[8]

Step 3: Methylation of 3,5-Dimethyl-4-hydroxyacetophenone

-

Procedure: Dissolve 3,5-dimethyl-4-hydroxyacetophenone (1 equivalent) in a suitable solvent like acetone or methanol. Add a base such as potassium carbonate (1.5 equivalents).

-

Reaction: Add dimethyl sulfate (1.2 equivalents) dropwise and reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Cool the reaction mixture, filter off the base, and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate. Purify the final product, 3',5'-Dimethyl-4'-methoxyacetophenone, by column chromatography or recrystallization.

Alternative Fries Rearrangement Protocol

A one-pot synthesis of 3,5-dimethyl-4-hydroxyacetophenone has been described where 2,6-dimethylphenol is reacted with acetic anhydride in the presence of hydrogen fluoride at 50°C for 3 hours.[7] This method offers a more direct route to the intermediate.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Fries Rearrangement |

| Starting Material | 2,6-Dimethylanisole | 2,6-Dimethylphenol |

| Number of Steps | 1 | 3 |

| Key Reagents | Acetyl chloride/anhydride, AlCl₃ | Acetic anhydride, AlCl₃, Dimethyl sulfate |

| Yield | Generally high | Moderate to high, dependent on each step |

| Regioselectivity | High, due to directing groups | Can be controlled by temperature |

| Safety/Handling | AlCl₃ is corrosive and moisture-sensitive.[1] | AlCl₃ and dimethyl sulfate (toxic) require careful handling. |

| Overall Efficiency | More direct and potentially higher throughput | Less atom-economical due to multiple steps |

Conclusion

Both the Friedel-Crafts acylation of 2,6-dimethylanisole and the multi-step synthesis involving a Fries rearrangement from 2,6-dimethylphenol are viable and effective methods for preparing 3',5'-Dimethyl-4'-methoxyacetophenone. The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the laboratory's capabilities for handling the required reagents. For directness and efficiency, the Friedel-Crafts acylation is generally preferred. However, the Fries rearrangement route offers flexibility and may be advantageous if 2,6-dimethylphenol is a more readily available precursor.

References

- Application Note: Synthesis of Hydroxyacetophenones from Phenyl Benzoates via Fries Rearrangement - Benchchem. (URL: )

- 4'-Hydroxyacetophenone synthesis - ChemicalBook. (URL: )

- Fries Rearrangement - Sigma-Aldrich. (URL: )

- Preparation of hydroxyacetophenones via the Fries rearrangement. A:...

-

Fries rearrangement - Wikipedia. (URL: [Link])

-

Synthesis of 3,5-dimethyl-4-hydroxyacetophenone - PrepChem.com. (URL: [Link])

-

Gattermann reaction - Wikipedia. (URL: [Link])

-

Gattermann Koch Reaction Mechanism - BYJU'S. (URL: [Link])

-

Gattermann Reaction - Unacademy. (URL: [Link])

-

Gattermann Koch Reaction: Mechanism, Uses & Examples - Vedantu. (URL: [Link])

-

2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone - Organic Syntheses Procedure. (URL: [Link])

-

Acetophenone, ω-methoxy - Organic Syntheses Procedure. (URL: [Link])

-

The Pherobase Synthesis - 3,4-dimethoxy-acetophenone | C10H12O3. (URL: [Link])

-

Friedel–Crafts acylation reactions using metal triflates in ionic liquid - IT Services - University of Liverpool. (URL: [Link])

-

Experiment 14: Friedel-Crafts Acylation - YouTube. (URL: [Link])

-

Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. (URL: [Link])

- CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google P

- Technical Support Center: Synthesis of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone - Benchchem. (URL: )

-

2,6-Dimethylanisole, min. 98% | 1004-66-6 - J&K Scientific. (URL: [Link])

- CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google P

Sources

Unlocking the Therapeutic Potential of Substituted Acetophenones: A Guide to Evaluating Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Acetophenone Scaffold as a Privileged Structure in Medicinal Chemistry

Substituted acetophenones, characterized by a simple ketone group attached to a benzene ring, represent a class of organic compounds with remarkable versatility in drug discovery and development.[1] Found in numerous natural sources, including plants and fungi, these compounds serve as both bioactive molecules themselves and as invaluable precursors for the synthesis of more complex pharmacologically active agents.[1][2][3][4] Their synthetic tractability allows for systematic modifications of the aromatic ring and the ketone moiety, enabling the fine-tuning of electronic and steric properties to optimize biological interactions.[5] This guide provides a comprehensive overview of the principal biological activities associated with substituted acetophenones, focusing on the underlying mechanisms, structure-activity relationships (SAR), and the robust experimental protocols required for their evaluation. The methodologies detailed herein are designed to provide a self-validating framework for screening and characterizing novel acetophenone derivatives, ensuring data integrity and reproducibility.

Antimicrobial Activity: A Renewed Front Against Pathogens

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Substituted acetophenones and their derivatives, such as hydrazones, chalcones, and semicarbazones, have demonstrated significant potential as antibacterial and antifungal agents.[5][6][7]

Mechanistic Insights and Structure-Activity Relationship (SAR)

The antimicrobial efficacy of acetophenone derivatives is often linked to the specific substituents on the phenyl ring. The presence of hydroxyl groups, halogens (like bromine), and electron-withdrawing groups (like nitro groups) can significantly enhance activity.[8][9][10] For instance, studies have shown that 4-methyl, 2-hydroxy, 3-bromo, and 4-nitro acetophenones are particularly active against a range of Gram-positive and Gram-negative bacteria.[8] The mechanism of action, while varied, can involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with microbial adhesion.[8] The lipophilicity conferred by certain substituents can also play a crucial role in penetrating the microbial cell wall.

Experimental Evaluation of Antimicrobial Efficacy

A robust evaluation of antimicrobial potential requires a tiered approach, beginning with primary screening to determine inhibitory activity, followed by quantitative assays to establish potency.

This method is the gold standard for quantifying the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate and inoculated with a standardized suspension of the target microorganism. Growth inhibition is assessed visually or spectrophotometrically after a defined incubation period.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the substituted acetophenone (e.g., 1 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

-

Media Preparation: Use a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This creates a range of concentrations.

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Quantitative data from antimicrobial assays should be summarized for clear comparison.

| Compound ID | Substituent | Target Organism | MIC (µg/mL) |

| PPA-1 | 4-Nitro | S. aureus | 16 |

| PPA-2 | 2-Hydroxy | E. coli | 32 |

| PPA-3 | 3-Bromo | P. aeruginosa | 16 |

| PPA-4 | 4-Methoxy | C. albicans | 64 |

| Reference | Ciprofloxacin | S. aureus | 1 |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Plant-derived acetophenones like paeonol and apocynin have well-documented anti-inflammatory properties, making synthetic derivatives attractive candidates for novel therapeutics.[1][4] Benzylideneacetophenones, in particular, have shown promise in this area.[11][12]

Mechanistic Insights and SAR

The anti-inflammatory action of many acetophenones is mediated through the inhibition of key signaling pathways, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[13] By preventing the translocation of the NF-κB/p65 subunit to the nucleus, these compounds can downregulate the expression of pro-inflammatory genes like COX-2, iNOS, and TNF-α.[11][13] SAR studies suggest that electron-donating groups (e.g., methoxy, ethoxy, amino) on the phenyl rings enhance anti-inflammatory activity.[12]

Caption: Simplified NF-κB signaling pathway and potential points of inhibition by substituted acetophenones.[13]

Experimental Evaluation of Anti-inflammatory Potential

A combination of in vitro and in vivo models is essential to fully characterize anti-inflammatory activity.

This is a classic and highly reproducible model for evaluating acute anti-inflammatory activity.

Principle: Sub-plantar injection of carrageenan in a rodent's paw induces a localized, acute inflammatory response characterized by edema. The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory effect.

Step-by-Step Methodology:

-

Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized for at least one week. Fast animals overnight before the experiment.[14]

-

Grouping: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (e.g., substituted acetophenone at 25 and 50 mg/kg).[14]

-

Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).

-

Baseline Measurement: Before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.[15]

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress is implicated in the pathophysiology of many diseases, including cancer and neurodegenerative disorders. Acetophenones, especially those with phenolic hydroxyl groups, can act as potent antioxidants.[16][17]

Mechanistic Insights and SAR

The antioxidant capacity of substituted acetophenones is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[16] The presence and position of hydroxyl (-OH) groups on the aromatic ring are critical. For example, 2,4-dihydroxyacetophenone derivatives are often potent radical scavengers.[16] The formation of stable phenoxy radicals after hydrogen donation is a key feature of their antioxidant mechanism.

Experimental Evaluation of Antioxidant Capacity

In vitro chemical assays are rapid and effective methods for initial antioxidant screening.

This is one of the most common and straightforward assays for evaluating free radical scavenging ability.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound and can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.

-

Compound Preparation: Prepare serial dilutions of the test acetophenone and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

-

Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.

-

IC50 Determination: Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The acetophenone scaffold is present in numerous compounds, including chalcones, that exhibit significant cytotoxic activity against various cancer cell lines.[5][18] Their ability to induce apoptosis and arrest the cell cycle makes them an interesting area for oncology research.

Mechanistic Insights and SAR

The anticancer mechanisms of acetophenone derivatives are diverse. Some compounds have been shown to inhibit tubulin polymerization, acting as anti-mitotic agents.[19] Others can induce apoptosis by modulating key signaling pathways or by generating reactive oxygen species within cancer cells. Dibromoacetophenones have recently been identified as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme in certain cancers.[20] Structure-activity relationships often indicate that specific substitution patterns on the aromatic rings are crucial for potent and selective cytotoxicity.[4]

Experimental Evaluation of Cytotoxicity

The initial step in assessing anticancer potential is to determine a compound's toxicity towards cancer cells in vitro.

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The formazan can be solubilized and the concentration determined by spectrophotometry.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Remove the old media and treat the cells with fresh media containing various concentrations of the substituted acetophenone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Integrated Workflow for Bioactivity Screening

A logical and efficient workflow is paramount in drug discovery. The following diagram outlines a typical cascade for the evaluation of novel substituted acetophenones, from initial synthesis to in vivo validation.

Caption: A generalized experimental workflow for the discovery and validation of bioactive substituted acetophenones.

Conclusion

Substituted acetophenones are a rich and versatile class of compounds with a broad spectrum of demonstrable biological activities. Their value lies not only in their inherent therapeutic potential but also in their utility as scaffolds for further chemical modification and optimization. The successful progression of these compounds from laboratory curiosities to potential clinical candidates hinges on a systematic and rigorous evaluation process. By employing the validated in vitro and in vivo protocols detailed in this guide, researchers can generate high-quality, reproducible data, enabling informed decisions in the complex but rewarding field of drug discovery. A thorough understanding of the structure-activity relationships and mechanisms of action will be paramount in unlocking the full therapeutic potential of this privileged chemical scaffold.

References

-

BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN Journal of Chemistry. Available at: [Link]

-

Sivakumar, P. M., S. S. Priya, and G. P. Doble. (n.d.). Experimental and QSAR of acetophenones as antibacterial agents. PubMed. Available at: [Link]

-

Torres, R., et al. (n.d.). Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus. PubMed. Available at: [Link]

-

Antimicrobial studies of arylidene acetophenone derivat. SciTechnol. Available at: [Link]

-

Oleszek, W., and K. Głowniak. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. Available at: [Link]

-

Talebi, M., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. PubMed. Available at: [Link]

-

Foroumadi, A., et al. (2011). Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

-

Ali, S. M. M., et al. (2012). Anti-inflammatory and analgesic activities of acetophenone semicarbazone and benzophenone semicarbazone. ResearchGate. Available at: [Link]

-

Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE. Available at: [Link]

-

Singh, N., A. Aggarwal, and A. K. Khanna. (n.d.). Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. PubMed. Available at: [Link]

-

Ma, Y.-T., et al. (2013). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. PubMed. Available at: [Link]

-

Sivakumar, P., and M. Doble. (2016). Topological Modeling of Acetophenones as Antibacterial Agents: A QSAR/QSPR Approach. IJPPR. Available at: [Link]

-

Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. Available at: [Link]

-

Yang, X.-W., et al. (2018). New Acetophenone Derivatives from Acronychia oligophlebia and Their Anti-inflammatory and Antioxidant Activities. PubMed. Available at: [Link]

-

Dorsch, W., et al. (n.d.). Antiasthmatic acetophenones - An in vivo study on structure activity relationship. ResearchGate. Available at: [Link]

-

Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. Available at: [Link]

-

Diab, Y., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. Available at: [Link]

-

Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. PubMed. Available at: [Link]

-